2‑Methylthiobenzamide Moiety Imparts HDAC3 Selectivity – Class‑Level Inference
In a 2020 study of 2‑substituted benzamides, compound **16** bearing a 2‑methylthiobenzamide zinc‑binding group inhibited HDAC3 with an **IC₅₀ of 30 nM** and demonstrated **>300‑fold selectivity over all other HDAC isoforms** [REFS‑1]. In the same assay, the analogous 2‑hydroxybenzamide (compound **20**) retained HDAC3 potency but **lost all selectivity over HDAC1 and HDAC2**, highlighting the critical contribution of the thioether sulfur [REFS‑1]. The target compound retains this 2‑methylthiobenzamide core, suggesting it may recapitulate a similar selectivity profile, although direct testing is required for confirmation.
| Evidence Dimension | HDAC3 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | Not directly tested; core 2‑methylthiobenzamide pharmacophore present. |
| Comparator Or Baseline | Compound 16 (2‑methylthiobenzamide zinc‑binding group): HDAC3 IC₅₀ = 30 nM; >300‑fold selectivity over HDAC1,2,6,8,10,11. Compound 20 (2‑hydroxybenzamide): HDAC3 IC₅₀ similar to 16, but <2‑fold selectivity over HDAC1/2. |
| Quantified Difference | Selectivity difference: >300‑fold (methylthio) vs. <2‑fold (hydroxy). Potency difference: ~30 nM vs. equipotent but non‑selective. |
| Conditions | In vitro enzymatic HDAC panel (HDAC1–11) using fluorogenic substrates. X‑ray co‑crystal structures with HDAC2 (PDB entries provided in the publication). |
Why This Matters
For procurement decisions, the 2‑methylthiobenzamide motif is a validated zinc‑binding group that confers exceptional HDAC3 selectivity, a feature that simpler benzamide analogs cannot deliver.
- [1] Cosgrove, M.S.; et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2‑Substituted Benzamide Zinc Binding Group. ACS Med. Chem. Lett. 2020, 11, 2476–2483. DOI: 10.1021/acsmedchemlett.0c00462. View Source
